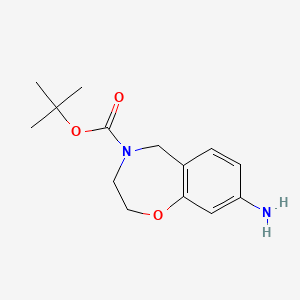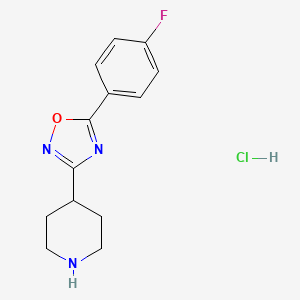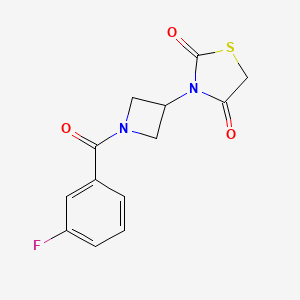
3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorine atom on the benzene ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors are involved in the regulation of insulin resistance, while the Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets in the following ways:
- The compound improves insulin resistance by activating these receptors . The compound exhibits antimicrobial action by inhibiting these enzymes .
Biochemical Pathways
The compound affects the following biochemical pathways:
- By activating PPAR-γ receptors, the compound enhances insulin sensitivity, thereby affecting this pathway . By inhibiting Mur ligases, the compound disrupts the synthesis of bacterial cell walls, affecting the survival and growth of bacteria .
Pharmacokinetics
The compound is mentioned as a research compound, suggesting that it may have been designed with optimal ADME properties for bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of 3-fluorobenzoyl chloride. This intermediate is then reacted with azetidin-3-ylamine under controlled conditions to form the azetidinyl intermediate. Subsequent cyclization with thiazolidine-2,4-dione completes the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has shown potential in drug discovery, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
Thiazolidinediones: These compounds are structurally similar and are used in the treatment of diabetes.
Fluorinated Benzoyl Compounds: These compounds share the fluorinated benzoyl group and are used in various chemical syntheses.
Uniqueness: 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-[1-(3-fluorobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-9-3-1-2-8(4-9)12(18)15-5-10(6-15)16-11(17)7-20-13(16)19/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBHUHAJFGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)
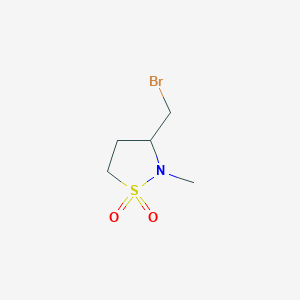

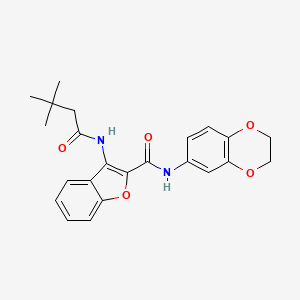
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)
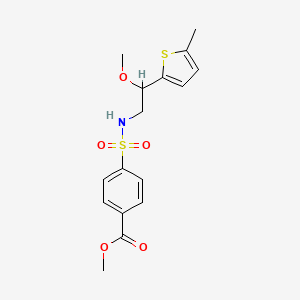
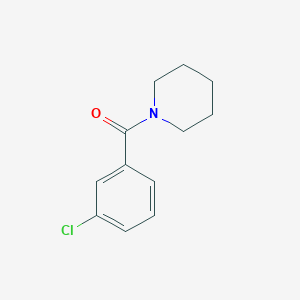

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)
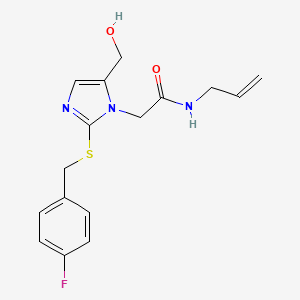
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
